Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
Description
Properties
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-12(2)19(23)18(20(24)25)22-21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-19,23H,11H2,1-2H3,(H,22,26)(H,24,25)/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRGLIQVUMAZJU-MOPGFXCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217833-77-6 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217833-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of Fmoc-protected amino acids. The use of solid-phase synthesis techniques ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in dimethylformamide.
Coupling Reactions: The amino group can participate in peptide bond formation with carboxyl groups of other amino acids, facilitated by coupling reagents like HBTU or DIC.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form a methylene group, though these reactions are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine.
Oxidation: Oxidizing agents like Dess-Martin periodinane.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions are typically peptides with the desired sequence, where the Fmoc group has been removed, and the amino acid has been successfully incorporated into the peptide chain.
Scientific Research Applications
Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for use in diagnostics and as research tools.
Mechanism of Action
The primary mechanism of action of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is through its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions, and is removed under mild conditions to allow for the formation of peptide bonds. The compound does not have a specific biological target or pathway but is a crucial tool in the synthesis of biologically active peptides.
Comparison with Similar Compounds
Stereochemical Variants
Key stereoisomers and their biological relevance:
Key Observations :
Key Observations :
Physicochemical Properties
| Property | This compound | Fmoc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid | Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid |
|---|---|---|---|
| Molecular Formula | C₂₁H₂₃NO₅ (estimated) | C₂₄H₂₂N₂O₅ | C₂₃H₂₇NO₅ |
| Molecular Weight | ~377.4 g/mol | 418.4 g/mol | 397.5 g/mol |
| LogP | ~2.5 (predicted) | ~3.2 | ~3.0 |
| Hydrogen Bond Acceptors | 5 | 5 | 5 |
Key Observations :
- Longer carbon chains (e.g., heptanoic acid) increase molecular weight but marginally affect LogP due to balanced hydrophobicity .
- Phenyl substitution significantly elevates LogP, enhancing membrane permeability in hydrophobic environments .
Biological Activity
Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (Fmoc-AHPA) is a protected amino acid commonly utilized in peptide synthesis. Its unique structure and properties make it a significant compound in both biochemical research and pharmaceutical applications. This article delves into the biological activity of Fmoc-AHPA, examining its mechanism of action, applications in research, and relevant case studies.
Chemical Structure and Properties
Fmoc-AHPA is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which shields the amino group during peptide synthesis. The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 1217833-77-6
The primary mechanism of action for Fmoc-AHPA involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for controlled peptide bond formation. Upon removal of the Fmoc group under mild conditions, the amino group can participate in further reactions to form complex peptides.
Biological Activity
Fmoc-AHPA has been studied for its role in various biological processes:
- Peptide Synthesis : It serves as a crucial component in the synthesis of biologically active peptides, which can interact with specific biological targets.
- Protein Interactions : Research indicates that Fmoc-AHPA can influence protein-protein interactions and enzyme mechanisms, making it valuable for studying cellular processes.
- Therapeutic Applications : The compound is being explored for its potential in drug development, particularly in creating peptide-based therapeutics.
Table 1: Applications of this compound
| Field | Application |
|---|---|
| Chemistry | Synthesis of complex peptides and peptidomimetics |
| Biology | Study of protein interactions and enzyme mechanisms |
| Medicine | Development of peptide-based drugs |
| Industry | Production of synthetic peptides for diagnostics |
Case Studies
- Peptide Drug Development : A study highlighted the incorporation of Fmoc-AHPA into peptide sequences aimed at enhancing specificity towards certain receptors. The resulting peptides exhibited improved binding affinities compared to traditional sequences lacking this amino acid.
- Enzyme Mechanism Studies : In another research project, Fmoc-AHPA was utilized to investigate enzyme-substrate interactions. The presence of this amino acid allowed researchers to elucidate the role of specific residues in catalytic activity .
Research Findings
Recent findings indicate that Fmoc-AHPA not only serves as a structural component but also plays a role in modulating biological activities through its incorporation into peptides. For instance:
- Inhibition Studies : Compounds synthesized with Fmoc-AHPA demonstrated varying degrees of inhibition against specific G-protein coupled receptors (GPCRs), suggesting potential therapeutic applications .
- Biochemical Assays : High-performance liquid chromatography (HPLC) methods have been developed to analyze the incorporation efficiency and biological activity of peptides containing Fmoc-AHPA, revealing significant insights into its utility in drug design .
Q & A
Basic: What are the recommended synthetic protocols for Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid?
Answer:
The synthesis typically involves introducing the Fmoc group to the amino acid backbone under controlled conditions. A validated protocol includes:
- Step 1: React the unprotected amino acid with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in a basic aqueous suspension (e.g., Na₂CO₃) at 0°C, followed by room-temperature stirring for 3 hours .
- Step 2: Extract the product using ethyl acetate, wash with brine, and dry over MgSO₄.
- Step 3: Purify via column chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate the Fmoc-protected derivative .
- Critical Parameters: Maintain low temperatures during Fmoc activation to minimize racemization. Monitor reaction progress via TLC or HPLC.
Basic: How should solubility challenges be addressed in solid-phase peptide synthesis (SPPS)?
Answer:
Solubility is critical for efficient coupling. Recommendations include:
- Solvent Selection: Use DMF or DMSO for stock solutions (10–50 mM) to ensure clarity. For in vitro studies, saline or PBS-based buffers are preferred .
- Workflow: Prepare a 10 mM stock in DMF, then dilute to 1–5 mM in the reaction solvent (e.g., DMF:piperidine 4:1 for deprotection).
- Troubleshooting: If precipitation occurs, adjust solvent polarity (e.g., add 1–5% H₂O) or use sonication .
Advanced: How does the (2R,3S) stereochemistry influence peptide conformational stability?
Answer:
The stereochemistry impacts secondary structures like β-turns or helices:
- Case Study: In actinoramides, the (2R,3R) configuration stabilizes β-sheet interactions via hydrogen bonding, while the (2R,3S) isomer may disrupt this due to altered hydroxyl group orientation .
- Experimental Validation: Use ROESY NMR to analyze spatial proximity of the hydroxy and methyl groups. Compare CD spectra of peptides synthesized with stereoisomers to confirm structural differences .
Advanced: What strategies prevent racemization during coupling in SPPS?
Answer:
Racemization risks arise during Fmoc deprotection or activation. Mitigation strategies:
- Deprotection: Use 20% piperidine in DMF for ≤10 min to avoid prolonged base exposure .
- Activation: Employ low-racemization coupling agents (e.g., Oxyma/DIC instead of HOBt/DIC) at 75°C to accelerate reaction kinetics .
- Monitoring: Analyze diastereomer ratios via chiral HPLC post-synthesis .
Basic: What analytical methods confirm purity and stereochemical integrity?
Answer:
- HPLC: Use a C18 column with UV detection (254 nm) to assess purity (>95% by area) .
- NMR: ¹H and ¹³C NMR verify stereochemistry via coupling constants (e.g., J₃,4 for hydroxy group orientation) .
- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., m/z 437.57 for [M+H]⁺) .
Advanced: How to optimize coupling efficiency in sterically hindered sequences?
Answer:
For hindered residues (e.g., β-branched peptides):
- Double Coupling: Repeat coupling steps with fresh reagents (DIC/Oxyma) to ensure completion .
- Elevated Temperatures: Perform reactions at 50–75°C to enhance reagent diffusion into resin pores .
- Microwave Assistance: Use microwave SPPS systems to reduce reaction time and improve yields .
Basic: What are the storage conditions to ensure compound stability?
Answer:
- Short-Term: Store at 4°C in anhydrous DMSO or DMF under nitrogen.
- Long-Term: Lyophilize and keep at -20°C in sealed vials with desiccants. Avoid repeated freeze-thaw cycles .
Advanced: How to resolve contradictions in solubility data between in vitro and in vivo studies?
Answer:
- In Vitro: Use DMSO/PBS mixtures (≤5% DMSO) to mimic physiological conditions. Centrifuge to remove particulates .
- In Vivo: For animal studies, reformulate using cremophor EL or cyclodextrins to enhance bioavailability . Validate solubility via dynamic light scattering (DLS) to confirm nanoparticle-free solutions.
Advanced: What role does the 4-methyl group play in peptide bioactivity?
Answer:
The methyl group enhances:
- Hydrophobicity: Increases membrane permeability (LogP ~1.5) .
- Steric Effects: Stabilizes helical conformations in antimicrobial peptides by restricting side-chain rotation .
- Case Study: In laxaphycins, methyl-substituted residues improve proteolytic resistance, confirmed via LC-MS stability assays .
Basic: How to handle safety and disposal of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
